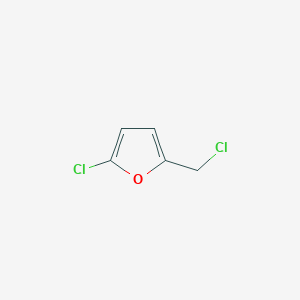

5-Chloro-2-chloromethylfuran

Description

Historical Context of Halogenated Furan (B31954) Derivatives in Chemical Synthesis

The study of furan and its derivatives dates back to the early 19th century, with the isolation of furfural (B47365) in 1832. derpharmachemica.com The subsequent exploration of furan chemistry led to the development of various synthetic methods to introduce functional groups onto the furan ring. Halogenated furans, in particular, have a rich history as versatile intermediates in organic synthesis. acs.org The introduction of halogen atoms, such as chlorine, onto the furan ring enhances its reactivity and provides handles for a variety of chemical transformations.

Historically, the synthesis of halogenated furans involved direct halogenation of furan or its derivatives. For instance, the preparation of 5-chlorofuran-2-carboxylic acid involves the carboxylation of furan followed by chlorination. These early methods, while foundational, often faced challenges in terms of selectivity and reaction conditions.

The development of more sophisticated synthetic strategies, such as the Feist-Benary synthesis, provided alternative routes to substituted furans, including those with halogen substituents. derpharmachemica.comunich.it This reaction involves the condensation of an α-chloro ketone with a β-keto ester. derpharmachemica.com Over the years, the synthetic toolbox for accessing halogenated furans has expanded significantly, with the advent of metal-catalyzed cross-coupling reactions and other modern synthetic methodologies. derpharmachemica.com These advancements have allowed for the precise and efficient introduction of halogens and other functional groups, paving the way for the synthesis of complex furan-containing molecules.

A significant breakthrough in the utilization of halogenated furans came with the exploration of biomass-derived platform chemicals. 5-(Hydroxymethyl)furfural (HMF), a key intermediate derived from carbohydrates, can be converted to 5-chloromethylfurfural (B124360) (CMF), a related halogenated derivative. mdpi.comwikipedia.org This connection to renewable feedstocks has positioned halogenated furans like CMF at the forefront of sustainable chemistry research. mdpi.com

Significance of 5-Chloro-2-chloromethylfuran as a Research Target and Building Block

This compound, a bifunctional molecule, holds considerable significance in contemporary organic synthesis due to its unique reactivity and its accessibility from renewable resources. mdpi.com Its structure, featuring both a chloromethyl group and a chloro-substituted furan ring, offers two distinct points for chemical modification, making it a highly versatile building block.

The chloromethyl group at the 2-position is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This reactivity has been exploited in the synthesis of various derivatives, including ethers, esters, amines, and other heterocyclic systems. For example, it can be reduced to give 5-methylfurfural (B50972) or hydrolyzed to yield hydroxymethylfurfural. wikipedia.org

The chlorine atom at the 5-position of the furan ring provides another handle for synthetic transformations, such as cross-coupling reactions, which are fundamental for the construction of complex carbon-carbon and carbon-heteroatom bonds. The presence of this halogen also influences the electronic properties of the furan ring, affecting its reactivity in other transformations.

A key advantage of this compound, often referred to in its aldehyde form as 5-chloromethylfurfural (CMF), is its derivation from biomass. mdpi.comsci-hub.se CMF can be produced from the dehydration of fructose (B13574) and other cellulose (B213188) derivatives using hydrochloric acid. wikipedia.org This makes it a more sustainable alternative to petroleum-based starting materials, aligning with the principles of green chemistry. Compared to its hydroxylated counterpart, 5-hydroxymethylfurfural (B1680220) (HMF), CMF offers advantages such as production under milder conditions and easier separation due to its lower polarity. mdpi.com The chlorine atom is also a better leaving group in synthetic reactions compared to the hydroxyl group of HMF. mdpi.com

The versatility of this compound as a building block is demonstrated by its use in the synthesis of a variety of valuable compounds, including:

Biofuels: It can be converted into potential fuel oxygenates. researchgate.netrsc.org

Polymers: It serves as a precursor to monomers like 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid used in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.comresearchgate.net

Pharmaceuticals and Agrochemicals: The furan nucleus is a common motif in biologically active compounds, and this compound provides a convenient starting point for the synthesis of new drug candidates and crop protection agents. grafiati.comgeorganics.sknih.gov

Overview of Key Research Trajectories and Academic Contributions Pertaining to this compound

Research surrounding this compound and its precursor, 5-chloromethylfurfural (CMF), has followed several key trajectories, driven by the need for sustainable chemical production and the development of novel synthetic methodologies.

One major area of research has focused on optimizing the production of CMF from biomass . Numerous studies have investigated different catalysts, solvent systems, and reaction conditions to improve the yield and efficiency of CMF synthesis from various carbohydrate feedstocks, including fructose, glucose, and raw lignocellulosic biomass. mdpi.com Biphasic reaction systems, which allow for the in-situ extraction of CMF, have been shown to be particularly effective in achieving high yields. mdpi.com

Another significant research thrust has been the exploration of the synthetic utility of CMF and its derivatives . Researchers have extensively studied the reactivity of the chloromethyl and formyl groups of CMF, as well as the chloro-substituted furan ring of this compound. This has led to the development of a wide range of transformations, including:

Oxidation: The aldehyde group of CMF can be oxidized to a carboxylic acid, yielding 5-(chloromethyl)furan-2-carboxylic acid and its derivatives. researchgate.netrsc.org Further oxidation can lead to the formation of 2,5-diformylfuran (DFF) and subsequently 2,5-furandicarboxylic acid (FDCA). researchgate.netnih.govresearchgate.net

Reduction: The formyl group can be reduced to a hydroxymethyl group, and the chloromethyl group can be hydrogenolyzed to a methyl group.

Nucleophilic Substitution: The highly reactive chloromethyl group readily undergoes substitution with various nucleophiles, enabling the synthesis of a diverse array of functionalized furan derivatives. escholarship.org

Carbon Nucleophile Generation: Recent studies have explored the generation of carbon nucleophiles from CMF derivatives, expanding its synthetic applications to include Reformatsky-type reactions and the formation of novel carbon-carbon bonds. escholarship.orgresearchgate.net

Academic contributions from various research groups have been instrumental in advancing the chemistry of this compound. The work of Professor Mark Mascal and his group has been particularly influential, with significant contributions to the production of CMF from biomass and the exploration of its synthetic applications. mdpi.comescholarship.orgresearchgate.net Other researchers have focused on specific transformations, such as the oxidation of CMF to DFF and FDCA, and the synthesis of novel polymers and materials from CMF-derived monomers. researchgate.netnih.gov

The following table summarizes some key research findings and transformations involving this compound and its related compounds:

| Starting Material | Reagent(s)/Conditions | Product(s) | Research Focus |

| Fructose/Cellulose | HCl, biphasic system | 5-Chloromethylfurfural (CMF) | Sustainable production from biomass |

| 5-Chloromethylfurfural (CMF) | t-BuOCl | 5-(Chloromethyl)furan-2-carbonyl chloride | Synthesis of carboxylic acid derivatives |

| 5-Chloromethylfurfural (CMF) | DMSO, 150 °C | 2,5-Diformylfuran (DFF) | Oxidation to platform chemicals |

| 5-(Chloromethyl)furan-2-carboxylate | Alcohols, heat | 5-(Alkoxymethyl)furan-2-carboxylate esters | Nucleophilic substitution at the chloromethyl group |

| Ethyl 5-(chloromethyl)furan-2-carboxylate | Zinc | Organozinc nucleophile | Generation of carbon nucleophiles |

This ongoing research continues to unveil the potential of this compound as a pivotal molecule in the transition towards a more sustainable and bio-based chemical industry.

Structure

3D Structure

Properties

Molecular Formula |

C5H4Cl2O |

|---|---|

Molecular Weight |

150.99 g/mol |

IUPAC Name |

2-chloro-5-(chloromethyl)furan |

InChI |

InChI=1S/C5H4Cl2O/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 |

InChI Key |

ZHUYLTMULPBDEK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)Cl)CCl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 Chloro 2 Chloromethylfuran

De Novo Synthesis Approaches from Precursors

The primary routes to 5-(chloromethyl)furfural involve the chemical transformation of readily available biomass-derived molecules, such as hexose (B10828440) sugars and their dehydration product, 5-(hydroxymethyl)furfural (HMF). These methods leverage the existing furan (B31954) structure as a scaffold.

Regioselective Halogenation of Furan Derivatives

While the dominant synthetic pathways to CMF begin with oxygenated precursors like HMF, de novo approaches involving regioselective halogenation of simpler furan derivatives are also subjects of chemical research. The direct, selective introduction of both a chloro substituent onto the furan ring and a chloromethyl group at specific positions is a complex challenge. Methodologies for the regioselective halogenation of heterocyclic compounds are continually being developed, often employing metal-free conditions or specific catalytic systems to control the position of halogen introduction. For instance, N-halosuccinimides (NXS) are used for the C-H direct halogenation of certain nitrogen-containing heterocycles, allowing for selective synthesis of mono- or poly-halogenated products by adjusting reaction conditions. While not a standard industrial route for CMF, such fundamental strategies in heterocyclic chemistry are crucial for creating diverse functionalized molecules.

Transformation of Hydroxymethyl or Aldehyde Furan Derivatives

The most established and efficient methods for synthesizing CMF involve the modification of furan compounds that already possess hydroxymethyl or aldehyde functional groups. These precursors, most notably HMF, are directly produced from the acid-catalyzed dehydration of C6 sugars. nih.gov

The conversion of 5-(hydroxymethyl)furfural (HMF) to 5-(chloromethyl)furfural (CMF) is the most prominent synthetic route. rsc.org This transformation is typically achieved in the presence of concentrated hydrochloric acid (HCl), which serves as both a catalyst and the chlorine source. nih.govwikipedia.org The reaction proceeds via an SN1 mechanism where the hydroxyl group of HMF is protonated, forms a good leaving group (water), and is subsequently substituted by a chloride ion. mdpi.com

To overcome issues with product degradation in the acidic aqueous phase, this synthesis is commonly performed in a biphasic system. mdpi.comnih.gov An immiscible organic solvent, such as chloroform (B151607) or 1,2-dichloroethane (B1671644) (DCE), is used to continuously extract CMF as it is formed. acs.orgnih.govmdpi.com This in-situ extraction minimizes side reactions and protects the CMF product. nih.gov The higher hydrophobicity of CMF compared to HMF facilitates this efficient partitioning into the organic phase. rsc.org This method allows for high-yield production of CMF directly from various carbohydrates, including fructose (B13574), glucose, sucrose, and even polymeric carbohydrates like cellulose (B213188). acs.orgmdpi.comnih.gov

Furan-2,5-dicarbaldehyde (DFF) is another important furan derivative, but it is typically synthesized from CMF rather than serving as a precursor to it. The partial oxidation of the aldehyde group in CMF can yield DFF. researchgate.net More commonly, both CMF and DFF can be oxidized to form valuable acid chloride derivatives. rsc.orgrsc.org For example, treatment of CMF and DFF with tert-butyl hypochlorite (B82951) can produce 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) and furan-2,5-dicarbonyl chloride (FDCC), respectively. rsc.orgrsc.org These resulting acid chlorides are highly reactive intermediates for producing polymers and biofuels. rsc.org

Advanced Synthetic Protocols

To improve the efficiency, cost-effectiveness, and environmental footprint of CMF production, advanced synthetic protocols involving specialized catalytic systems have been developed. These methods aim to achieve high yields under milder conditions.

Catalytic Synthesis Methodologies

Catalytic approaches are central to the one-pot synthesis of CMF from carbohydrates in biphasic systems. mdpi.comnih.govnitk.ac.in These systems often employ a combination of Brønsted and Lewis acids to facilitate both the dehydration of sugars to HMF and the subsequent chlorination to CMF.

A simple and efficient system utilizes a mixture of hydrochloric acid (HCl) and phosphoric acid (H₃PO₄) in a chloroform-water biphasic environment. mdpi.comnih.gov This mixed-acid system has proven effective for converting monosaccharides, disaccharides, and polysaccharides into CMF in satisfactory yields under mild conditions. mdpi.com The addition of Lewis acids, such as zinc chloride (ZnCl₂), to the HCl catalyst has been shown to significantly improve the yield of CMF from polymeric carbohydrates like starch and cellulose. acs.org Phase transfer catalysts have also been employed to enhance the one-pot synthesis of CMF from carbohydrates in biphasic reactors, achieving high isolated yields. nitk.ac.in These advanced catalytic methods represent a significant improvement over earlier processes, enabling the efficient production of CMF from a wide range of renewable biomass feedstocks. acs.orggoogle.com

Table 1: Selected Catalytic Systems for the Synthesis of 5-(Chloromethyl)furfural (CMF)

| Catalyst System | Substrate | Solvent System | Temperature (°C) | Max. Yield (%) | Reference |

|---|---|---|---|---|---|

| HCl-H₃PO₄ | D-Fructose | CHCl₃ / H₂O | 45 | ~47% | mdpi.comnih.gov |

| HCl / ZnCl₂ | Starch | 1,2-Dichloroethane / H₂O | 80 | 61% | acs.org |

| HCl / ZnCl₂ | Cellulose | 1,2-Dichloroethane / H₂O | 110 | 48% | acs.org |

| Phase Transfer Catalyst | Sucrose | Biphasic | 90 | 73% | nitk.ac.in |

| Metal Chloride / HCl | Carbohydrates | Organic Solvent / H₂O | 45 | 71.67% | google.com |

Table 2: Chemical Compounds Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 5-(Chloromethyl)furfural | CMF |

| 5-(Hydroxymethyl)furfural | HMF |

| Furan-2,5-dicarbaldehyde | DFF |

| 5-(Chloromethyl)furan-2-carbonyl chloride | CMFCC |

| Furan-2,5-dicarbonyl chloride | FDCC |

| Hydrochloric acid | HCl |

| Phosphoric acid | H₃PO₄ |

| Zinc chloride | ZnCl₂ |

| Chloroform | CHCl₃ |

| 1,2-Dichloroethane | DCE |

| tert-Butyl hypochlorite | t-BuOCl |

Green Chemistry Principles in 5-Chloro-2-chloromethylfuran Synthesis

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which emphasizes the use of sustainable resources and processes.

While many syntheses of this compound employ biphasic solvent systems for in situ extraction, research into reducing solvent use is ongoing. One example in the broader chemistry of this compound includes the solvent-free esterification of this compound catalyzed by an acidic resin, demonstrating the potential for applying solvent-free conditions to its derivative chemistry. mdpi.com The development of entirely solvent-free systems for the primary synthesis of this compound from biomass remains a key goal for enhancing the process's green credentials.

A cornerstone of the green chemistry approach to this compound synthesis is the use of renewable, bio-derived feedstocks. mdpi.com Lignocellulosic biomass, which is abundant and not in competition with food sources, is a primary target. mdpi.com The synthesis has been successfully demonstrated using a variety of carbohydrates, including:

Monosaccharides: Fructose and glucose are common starting materials. mdpi.com

Disaccharides: Sucrose has been effectively converted. google.com

Polysaccharides: Cellulose, a major component of biomass, can be used directly, highlighting the compound's potential as a true second-generation biofuel precursor. mdpi.comresearchgate.net

This versatility makes this compound a key platform chemical in modern biorefineries, transforming raw biomass into valuable commercial products. researchgate.net

Flow Chemistry Applications for Continuous Production

Flow chemistry offers significant advantages over traditional batch processing, including improved heat transfer, enhanced safety, and straightforward scalability. thieme-connect.de The synthesis of this compound has been successfully adapted to a continuous flow process. Using a continuous flow reactor, the dehydration of D-fructose can be achieved with very short reaction times, on the order of 60 seconds. researchgate.net This biphasic flow process allows for the high-yield, multigram-scale production of the target compound, which is obtained with excellent purity after a simple extractive work-up. researchgate.net This demonstrates the potential for efficient and scalable industrial production of this compound.

Purification and Isolation Techniques in Academic Research

The purification and isolation of this compound from the reaction mixture are critical steps in obtaining a high-purity product. The method chosen often depends on the scale of the reaction and the nature of the impurities.

A key advantage of this compound over its hydroxyl counterpart (HMF) is its lower polarity and higher hydrophobicity. mdpi.comresearchgate.netrsc.org This property is exploited through solvent-solvent extraction , often in a biphasic reaction system where the product is removed from the reactive aqueous phase into an organic solvent like chloroform or 1,2-dichloroethane as it forms. mdpi.comgoogle.com

Following the initial extraction, common purification techniques include:

Rotary Evaporation: Used to remove the organic solvent and concentrate the crude product. google.com

Column Chromatography: A standard laboratory technique for separating the target compound from byproducts. Silica gel or aluminum oxide are often used as the stationary phase. google.com

Distillation: Due to its stability, this compound can be purified by distillation, which is a viable method for larger-scale purification. researchgate.net

These methods, particularly the initial extractive step, facilitate a more straightforward isolation process compared to more water-soluble furan derivatives. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2 Chloromethylfuran

Reactivity of the Chloromethyl Moiety

The carbon-chlorine bond in the chloromethyl group is the principal site of reactivity in 5-Chloro-2-chloromethylfuran. The furan (B31954) ring, being aromatic, stabilizes adjacent reactive centers, making the chloromethyl group analogous to a benzylic halide in its reactivity. This enhanced reactivity is a central theme in its chemistry, particularly in substitution reactions. The electron-withdrawing nature of the chlorine atom at the 5-position further modulates the reactivity at the 2-position chloromethyl group by influencing the electron density of the furan ring.

Nucleophilic Substitution Reactions

The chloromethyl group of this compound is highly susceptible to nucleophilic substitution. cetjournal.it The chloride ion is an effective leaving group, and the adjacent furan ring can stabilize the transition state of the reaction. This reactivity is comparable to that of the well-studied compound 5-chloromethylfurfural (B124360) (CMF), where the chlorine atom is readily displaced by a wide range of nucleophiles. mdpi.comresearchgate.net Reactions with simple nucleophiles, such as alcohols, can proceed to yield ethers. For instance, reaction with methanol (B129727) produces the corresponding methyl ether. cetjournal.it Other nucleophiles, like sodium azide, can be used to introduce different functionalities, such as the azido (B1232118) group, which serves as a precursor for other nitrogen-containing compounds. mdpi.com

These substitutions can proceed through either S_N1 or S_N2 mechanisms, with the operative pathway being dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. The formation of a furfuryl carbocation intermediate is plausible under S_N1 conditions due to resonance stabilization afforded by the furan ring. mdpi.com

S_N2 Pathways and Steric Effects

The bimolecular nucleophilic substitution (S_N2) mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. This pathway is highly sensitive to steric hindrance at the reaction center. nih.govlibretexts.org For this compound, the chloromethyl group (-CH₂Cl) is a primary halide, which generally favors S_N2 reactions due to minimal steric crowding. libretexts.org

However, the rate of reaction can be influenced by the steric bulk of the attacking nucleophile. Larger, more sterically demanding nucleophiles will react more slowly than smaller ones due to increased steric repulsion in the crowded five-coordinate transition state. researchgate.net Similarly, while the 5-chloro substituent is remote from the immediate reaction center, bulky substituents placed at the 3-position of the furan ring would be expected to significantly hinder the approach of the nucleophile, thereby decreasing the rate of S_N2 displacement. Studies on related furan derivatives have shown that steric factors can significantly influence reactivity. escholarship.org Solvent choice also plays a critical role; polar aprotic solvents are known to favor S_N2 reactions. au.dk

Tele-Substitution Phenomena

In addition to direct substitution at the chloromethyl carbon, furan derivatives can undergo a phenomenon known as tele-substitution. This is a process where the attacking reagent adds to a remote position of the molecule, followed by a rearrangement and elimination of the leaving group. For 2-(chloromethyl)furans, nucleophilic attack can occur at the 5-position (the tele position) of the furan ring. stackexchange.com

The proposed mechanism involves the ionization of the chloromethyl group to form a resonance-stabilized furfuryl cation. The positive charge is delocalized over the furan system, including the 5-position. A nucleophile, such as a cyanide ion, can then attack this electrophilic site. stackexchange.com Subsequent proton exchange and tautomerization lead to the elimination of the chloride ion and re-aromatization of the ring, resulting in a product where substitution has occurred at the 5-position while the original chloromethyl group is converted to a methyl group. This pathway has been observed to be significant in protic solvents, which facilitate the necessary proton exchange steps. stackexchange.com For this compound, this pathway is blocked as the 5-position is already substituted.

Reaction with Carbon-Based Nucleophiles (e.g., organometallics, enolates)

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and the chloromethyl group of this compound is an excellent electrophile for such reactions.

Organometallic Reagents: Reagents like Grignard (organomagnesium) and organozinc compounds are powerful carbon-based nucleophiles. Organozinc reagents, which can be generated from CMF derivatives, readily participate in Reformatsky-type reactions with carbonyl compounds. escholarship.orgresearchgate.net It is expected that this compound would react similarly, with insertion of zinc into the C-Cl bond of the chloromethyl group creating a nucleophilic organozinc species. This species can then add to aldehydes or ketones to form new alcohols. Grignard reagents are also expected to react readily, displacing the chloride in a standard S_N2 fashion to form alkylated furans.

Enolates: Enolates, the conjugate bases of carbonyl compounds, are another important class of carbon nucleophiles. masterorganicchemistry.com They react with suitable alkyl halides in alkylation reactions, which proceed via an S_N2 mechanism. libretexts.org The enolate anion attacks the electrophilic carbon of the chloromethyl group, displacing the chloride and forming a new carbon-carbon bond at the α-position of the original carbonyl compound. The use of stabilized enolates, such as those derived from β-dicarbonyl compounds (e.g., malonic esters), provides particularly efficient alkylation, as these enolates are readily formed under mild basic conditions. masterorganicchemistry.com

| Nucleophile Type | Example Nucleophile | Expected Product Type | Reaction Pathway |

|---|---|---|---|

| Oxygen Nucleophile | Methanol (CH₃OH) | 2-Methoxymethyl-5-chlorofuran | S_N1 / S_N2 |

| Nitrogen Nucleophile | Sodium Azide (NaN₃) | 2-Azidomethyl-5-chlorofuran | S_N2 |

| Carbon Nucleophile (Organometallic) | Ethylmagnesium Bromide (CH₃CH₂MgBr) | 2-Propyl-5-chlorofuran | S_N2 |

| Carbon Nucleophile (Enolate) | Sodium salt of diethyl malonate | Diethyl 2-((5-chlorofuran-2-yl)methyl)malonate | S_N2 |

Elimination Reactions

Elimination reactions, which form alkenes, typically compete with nucleophilic substitutions. The most common mechanisms are the bimolecular E2 and the unimolecular E1 pathways. libretexts.org The E2 mechanism requires a strong base to abstract a proton from a carbon atom adjacent (β-position) to the leaving group in a concerted step. amazonaws.com For this compound, the chloromethyl carbon has no β-hydrogens, making a standard E2 elimination to form an exocyclic double bond impossible.

An elimination reaction would necessitate the abstraction of a proton from the C-3 position of the furan ring. This is not a typical E2 process, as it would involve breaking a C-H bond on an sp²-hybridized carbon. While such reactions are not impossible, they are generally less favorable than substitution at a primary, benzylic-like center. The E2 reaction also has a strict stereochemical requirement for an anti-periplanar arrangement of the proton and the leaving group, which further complicates this potential pathway. libretexts.orgyoutube.com

Therefore, elimination is generally not a major reaction pathway for this compound when treated with most nucleophiles/bases. Substitution reactions are kinetically and thermodynamically favored. An elimination pathway might only become significant under forcing conditions with a very strong, sterically hindered base that can abstract the ring proton while being too bulky to act as a nucleophile.

Radical Reactions and Pathways

Besides ionic pathways, the chloromethyl group can also react via free-radical mechanisms. Free-radical reactions are typically initiated by heat or UV light, which causes homolytic cleavage of a weak bond to form two radicals. masterorganicchemistry.com

The C-Cl bond in the chloromethyl group can undergo homolytic cleavage to generate a stabilized 5-chloro-furfuryl radical. This radical is resonance-stabilized, analogous to a benzylic radical, with the unpaired electron delocalized into the furan ring. The mechanism for a free-radical substitution reaction, such as halogenation, involves three stages: initiation, propagation, and termination. wikipedia.org

Initiation: Homolytic cleavage of a radical initiator (e.g., Cl₂) by UV light to form radicals (e.g., 2 Cl•).

Propagation: The chlorine radical abstracts a hydrogen atom from a C-H bond. However, since abstracting a hydrogen from the chloromethyl group is not possible, a more likely propagation step would involve the furfuryl radical reacting with a molecule like Cl₂ to form the product and a new chlorine radical.

Termination: Two radicals combine to form a stable, non-radical product. youtube.com

The furfuryl position is susceptible to radical reactions, similar to allylic and benzylic positions which are known to be selective sites for radical halogenation. wikipedia.org The resulting 5-chloro-furfuryl radical could then participate in various reactions, such as dimerization to form a C-C bond or reaction with other radical species present in the medium.

Reactivity of the Furan Ring System

The furan ring in this compound is an aromatic, five-membered heterocycle containing an oxygen atom. The oxygen's lone pair electrons participate in the π-system, making the ring electron-rich and generally more reactive towards electrophiles than benzene. chemenu.compearson.com However, the presence of two electron-withdrawing substituents, the chloro and chloromethyl groups, modulates this inherent reactivity.

Electrophilic aromatic substitution (EAS) on an unsubstituted furan ring occurs preferentially at the C2 and C5 positions (α-positions) because the carbocation intermediate formed by electrophilic attack at these positions is better stabilized by resonance, with three resonance structures contributing to its stability compared to only two for attack at the C3 or C4 positions. quora.comquora.com

In this compound, the α-positions are already substituted. Therefore, any further EAS would have to occur at the less reactive C3 or C4 positions. The directing effects of the existing substituents must be considered:

-Cl (Chloro group): The chlorine atom is an ortho, para-directing but deactivating group. It deactivates the ring towards electrophilic attack due to its inductive electron withdrawal, but its lone pairs can donate into the ring via resonance, directing incoming electrophiles to the ortho and para positions. In this case, the position 'ortho' to the chlorine is C4.

-CH₂Cl (Chloromethyl group): This group is weakly deactivating due to the inductive effect of the chlorine atom.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Predicted Reactivity | Rationale |

|---|---|---|

| C3 | Low | Adjacent to two deactivating groups. |

Furan and its derivatives can function as dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. youtube.com The aromaticity of the furan ring means that it is a less reactive diene compared to non-aromatic counterparts, and the Diels-Alder reaction is often reversible. nih.govnih.gov The reactivity of the furan diene is sensitive to the electronic nature of its substituents. Electron-donating groups enhance reactivity, while electron-withdrawing groups decrease it for normal-electron-demand Diels-Alder reactions. mdpi.com

Both the chloro and chloromethyl groups on this compound are electron-withdrawing. Consequently, this compound is expected to be a relatively unreactive diene in Diels-Alder reactions with electron-poor dienophiles (e.g., maleic anhydride, acrylates). High temperatures or Lewis acid catalysis might be required to facilitate such cycloadditions. rsc.org The reaction would lead to the formation of a 7-oxanorbornene derivative.

The chlorine atom attached directly to the furan ring at the C5 position provides a handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. Aryl chlorides are typically less reactive than the corresponding bromides and iodides, often requiring more specialized catalysts or harsher conditions.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com It is a versatile method for forming biaryl structures or connecting the furan ring to other alkyl or vinyl groups. The catalytic cycle involves oxidative addition of the C-Cl bond to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. youtube.com

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgwikipedia.org This would result in the formation of a 5-alkenyl-2-chloromethylfuran.

Under certain conditions, the furan ring can undergo cleavage. Acid-catalyzed ring-opening is a known reaction pathway for furans, particularly for derivatives like furfuryl alcohol, which can lead to the formation of levulinic acid or other 1,4-dicarbonyl compounds. mdpi.com Quantum chemical studies suggest that the ring-opening of substituted furans can proceed via an intramolecular C-O bond cleavage, which can be stereoselective. nih.gov While specific studies on this compound are limited, its furan core makes it susceptible to such degradation under strongly acidic conditions.

Rearrangement reactions often involve carbocation intermediates. masterorganicchemistry.commasterorganicchemistry.com As discussed in the next section, the chloromethyl group can readily form a stabilized carbocation, which could potentially trigger rearrangements, although simple substitution is more common.

Interplay of Substituents: Influence of Chlorine on Furan and Chloromethyl Reactivity

The reactivity of the chloromethyl group is enhanced by the adjacent furan ring. Loss of the chloride ion from the chloromethyl group results in a primary carbocation. This carbocation is significantly stabilized by resonance with the furan ring's π-system, much like a benzylic carbocation. The oxygen atom's lone pair participates in this delocalization, making the cation particularly stable and favoring an Sₙ1-type pathway. stackexchange.com

This enhanced reactivity is demonstrated in the reactions of 2-(chloromethyl)furans with nucleophiles. Studies have shown that nucleophilic attack does not always occur at the methylene (B1212753) carbon. For instance, reaction with potassium cyanide in protic solvents can lead to substitution at the C5 position of the furan ring, followed by rearrangement to restore aromaticity. stackexchange.com This highlights a "furylogous" effect, where the reactivity is transmitted through the furan ring system. escholarship.org

The C5-chloro group primarily exerts an electronic influence. Its inductive effect withdraws electron density from the ring, which slightly destabilizes the carbocation formed at the chloromethyl group compared to a non-chlorinated analogue. However, this effect is generally outweighed by the powerful resonance stabilization provided by the furan ring itself. The C5-chloro group's main role is in deactivating the ring toward electrophilic attack and providing a site for cross-coupling reactions, as previously discussed. Spectroscopic and computational studies on substituted alkenes have helped to characterize the distinct inductive and resonance effects of chloro and chloromethyl groups, confirming their electron-withdrawing nature. nih.govacs.org

Advanced Mechanistic Elucidation Studies

Detailed understanding of the reaction mechanisms involving this compound and related compounds relies on a combination of experimental and computational methods.

Nucleophilic Substitution Mechanisms: Mechanistic studies on nucleophilic substitution at the chloromethyl group focus on distinguishing between Sₙ1 and Sₙ2 pathways. Kinetic studies, analysis of solvent effects, and trapping of intermediates can provide evidence. The observation of products resulting from nucleophilic attack at the furan ring (C5 position) strongly supports a mechanism involving a delocalized cation intermediate, characteristic of an Sₙ1 process. stackexchange.commdpi.com

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating the reactivity of furan derivatives. researchgate.net These methods can be used to:

Calculate the activation energies for different reaction pathways (e.g., Diels-Alder vs. electrophilic substitution) to predict the most likely outcome. researchgate.net

Model the transition states of reactions, such as the Sₙ1/Sₙ2 substitution at the chloromethyl carbon.

Predict the regioselectivity of reactions like EAS by analyzing the stability of the sigma-complex intermediates. pearson.com

Investigate the potential for metabolic activation, for example, through cytochrome P450-mediated epoxidation of the furan ring, which can lead to reactive intermediates. nih.gov

These computational approaches provide insights into electronic structure and reaction energetics that are often difficult to obtain through experimental means alone, offering a deeper understanding of the complex reactivity of molecules like this compound.

Kinetic and Thermodynamic Analyses of Key Transformations

Specific kinetic and thermodynamic data for the transformations of this compound are not available in the reviewed literature. However, studies on the production of the related compound, 5-chloromethylfurfural (CMF), from 5-hydroxymethylfurfural (B1680220) (HMF) provide some insight into the energetics of related reactions. For instance, the conversion of HMF to CMF has reported activation energies, though these are for a different starting material and product. researchgate.netmdpi.com Without dedicated experimental studies on this compound, any discussion on reaction rates and equilibrium constants would be purely speculative.

To provide a comprehensive understanding, future research would need to employ techniques such as spectrophotometry, chromatography, and calorimetry to determine the rate constants, activation energies, and enthalpy and entropy changes for reactions involving this compound.

Isotopic Labeling Experiments for Pathway Tracing

Isotopic labeling is a powerful technique for elucidating reaction mechanisms. However, no specific isotopic labeling studies involving this compound have been found in the scientific literature.

In principle, isotopic labeling could be used to trace the fate of specific atoms during reactions of this compound. For example, labeling the carbon of the chloromethyl group with ¹³C or ¹⁴C could help determine the mechanism of nucleophilic substitution at that position. Similarly, labeling the chlorine atoms with ³⁷Cl could provide insights into substitution reactions on the furan ring itself.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is crucial for understanding the stepwise mechanism of a chemical transformation. For reactions involving the chloromethyl group of related compounds like 2-(chloromethyl)furan, the formation of carbocation intermediates, particularly in protic solvents, has been proposed. stackexchange.comresearchgate.net This suggests that nucleophilic substitution reactions at the chloromethyl group of this compound might proceed through an SN1-like mechanism, involving a resonance-stabilized furfuryl cation.

The presence of the chloro substituent at the 5-position of the furan ring is expected to influence the stability of such an intermediate. The electron-withdrawing nature of the chlorine atom could potentially destabilize a carbocation at the 2-position, making the SN1 pathway less favorable compared to an unsubstituted chloromethylfuran.

Experimental techniques such as spectroscopy (NMR, IR, Mass Spectrometry) and trapping experiments would be necessary to definitively identify and characterize any transient intermediates in the reactions of this compound.

Advanced Analytical Characterization in 5 Chloro 2 Chloromethylfuran Research

High-Resolution Spectroscopic Techniques for Structural Elucidation of Reaction Products and Derivatives

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in a sample. For derivatives of 5-Chloro-2-chloromethylfuran, techniques such as NMR, mass spectrometry, vibrational spectroscopy, and X-ray crystallography are routinely employed to provide unambiguous characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of organic molecules in solution. For derivatives of this compound, ¹H and ¹³C NMR spectra offer fundamental information about the hydrogen and carbon environments within the molecule.

¹H NMR provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. For instance, in ethyl 5-(chloromethyl)furan-2-carboxylate, a key derivative, the protons on the furan (B31954) ring, the chloromethyl group, and the ethyl ester group all appear as distinct signals with characteristic chemical shifts and coupling patterns. rsc.org ¹³C NMR complements this by identifying the number of non-equivalent carbon atoms and their functional group type (e.g., C=C, C-O, C-Cl). rsc.org

Advanced 2D NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish definitive structural assignments. HSQC correlates directly bonded ¹H and ¹³C atoms, while HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). These methods are invaluable for distinguishing between isomers and confirming the connectivity of complex derivatives. nist.gov While solid-state NMR would be applicable for analyzing polymeric materials derived from this compound, its application is less commonly reported for the small-molecule derivatives themselves.

| Atom Type | Position | Chemical Shift (δ) in ppm | Description |

|---|---|---|---|

| ¹H NMR | Furan H-3 | 7.06 | Doublet |

| Furan H-4 | 6.44 | Doublet | |

| -CH₂Cl | 4.55 | Singlet | |

| -OCH₂CH₃ | 4.31 (q), 1.32 (t) | Quartet and Triplet | |

| ¹³C NMR | C=O | 158.35 | Ester Carbonyl |

| Furan C-5 | 153.96 | - | |

| Furan C-2 | 145.02 | - | |

| Furan C-3 | 118.54 | - | |

| Furan C-4 | 111.37 | - | |

| -CH₂Cl | 36.68 | - |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with very high accuracy. escholarship.org Unlike low-resolution mass spectrometry, which provides integer mass-to-charge (m/z) ratios, HRMS can measure m/z values to several decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that have the same nominal mass but different atomic compositions. escholarship.org

For derivatives of this compound, techniques like Electrospray Ionization (ESI) coupled with Orbitrap or Time-of-Flight (TOF) mass analyzers are common. researchgate.net The analysis typically involves observing protonated molecules ([M+H]⁺), sodium adducts ([M+Na]⁺), or ammonium (B1175870) adducts ([M+NH₄]⁺). rsc.orgresearchgate.net By comparing the experimentally measured accurate mass to the theoretically calculated mass for a proposed formula, researchers can confirm the identity of their synthesized products with high confidence. The acceptable margin of error is typically below 5 parts per million (ppm). escholarship.org

| Compound | Formula | Ion Type | Calculated Mass (m/z) | Found Mass (m/z) |

|---|---|---|---|---|

| Furan-2,5-diylbis(phenylmethanone) | C₁₈H₁₂O₃ | [M+H]⁺ | 277.0859 | 277.0861 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. For derivatives of this compound, FTIR is used to identify characteristic absorption bands corresponding to the furan ring (C-O-C stretching, C=C stretching, and C-H bending), the chloromethyl group (C-Cl stretching), and any other functional groups introduced during derivatization, such as carbonyls (C=O) or esters. researchgate.net

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The combination of FTIR and Raman provides a more complete picture of the vibrational modes of a molecule. researchgate.net Both techniques are valuable for reaction monitoring, as the disappearance of reactant peaks and the appearance of product peaks can be tracked in real-time.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Furan Ring | C=C Stretch | ~1500-1600 | FTIR/Raman |

| Furan Ring | C-O-C Stretch | ~1000-1250 | FTIR |

| Alkyl Halide | C-Cl Stretch | ~650-850 | FTIR |

| Aryl Halide | Ar-Cl Stretch | ~1000-1100 | FTIR |

| Ester (if present) | C=O Stretch | ~1735-1750 | FTIR |

For derivatives of this compound that can be obtained as stable, single crystals, X-ray crystallography provides the most definitive structural information. This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.

The analysis of a chlorinated benzofuran (B130515) derivative, for example, revealed detailed structural parameters, including the planarity of the benzofuran unit and the dihedral angle between different ring systems within the molecule. Such data is crucial for understanding stereochemistry, conformational preferences, and intermolecular interactions like hydrogen bonding in the crystal lattice. The crystallographic data obtained, including the crystal system, space group, and unit cell dimensions, serves as an unambiguous proof of structure.

| Parameter | Value |

|---|---|

| Formula | C₁₅H₁₀ClFO₂S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.7291 (2) |

| b (Å) | 8.8340 (2) |

| c (Å) | 10.3803 (3) |

| α (°) | 92.758 (1) |

| β (°) | 95.509 (1) |

| γ (°) | 112.373 (1) |

| Volume (ų) | 652.97 (2) |

Chromatographic Techniques for Reaction Monitoring and Product Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for monitoring the conversion of reactants to products, identifying the formation of byproducts, and for the purification of the desired compounds from complex reaction matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is an ideal technique for the analysis of volatile and thermally stable compounds, making it well-suited for monitoring reactions involving this compound and its derivatives. researchgate.net

In a typical GC-MS analysis, the components of a mixture are separated as they pass through a capillary column. The time it takes for a specific compound to exit the column is known as its retention time, which helps in its identification. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and detects the fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular fingerprint, allowing for positive identification of the compound by comparison to spectral libraries. This method is used to assess the purity of products, quantify components in a mixture, and identify unknown byproducts formed during a synthesis. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Products

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile compounds derived from this compound. Given the thermal lability of many furan derivatives, HPLC is often preferred over gas chromatography as it avoids high-temperature injections that could lead to sample degradation.

In the analysis of reaction mixtures containing derivatives of this compound, reversed-phase HPLC is frequently employed. This method utilizes a nonpolar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity.

Typical HPLC Parameters for Furan Derivative Analysis:

| Parameter | Common Conditions | Purpose |

| Column | C18, C8 | Provides a nonpolar stationary phase for effective separation of moderately polar to nonpolar analytes. |

| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) | Allows for the elution of a wide range of compounds with varying polarities. |

| Detector | Diode Array Detector (DAD) or UV-Vis Detector | Enables the detection and quantification of compounds with chromophores, such as the furan ring. |

| Flow Rate | 0.5 - 1.5 mL/min | Influences the separation efficiency and analysis time. |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system for analysis. |

Research Findings:

While specific HPLC methods for the direct analysis of this compound reaction products are not extensively detailed in publicly available literature, methods for structurally similar furan derivatives, such as 5-hydroxymethylfurfural (B1680220) (HMF) and its derivatives, provide a strong basis for method development. For instance, the analysis of HMF and its oxidation product, 2,5-furandicarboxylic acid (FDCA), is routinely performed using reversed-phase HPLC with a C18 column and a mobile phase gradient of acidified water and methanol (B129727).

In a study focused on the synthesis of nucleophiles derived from 5-(chloromethyl)furfural (a closely related compound), reaction progress was monitored using thin-layer chromatography (TLC), and products were purified by flash chromatography researchgate.net. These techniques are indicative that the resulting products are non-volatile and would be amenable to HPLC analysis for purity determination and quantification. The specific conditions would be tailored based on the polarity of the synthesized molecules. For example, more polar products would require a higher percentage of the aqueous component in the mobile phase for effective separation on a C18 column.

In-Situ Spectroscopic Methods for Real-Time Reaction Pathway Observation

The study of reaction mechanisms and kinetics involving the highly reactive this compound can be significantly enhanced by the use of in-situ spectroscopic techniques. These methods allow for the real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sample extraction, thus providing a dynamic picture of the reaction pathway.

Common In-Situ Spectroscopic Techniques:

| Technique | Information Gained | Probes |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Changes in functional groups (e.g., C=O, C-Cl, C-O-C). | Attenuated Total Reflectance (ATR) probes immersed directly into the reaction mixture. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of reactants, intermediates, and products. | Flow-through NMR tubes or specialized reaction monitoring probes. |

| Raman Spectroscopy | Vibrational modes of molecules, particularly useful for nonpolar bonds and aqueous systems. | Fiber-optic probes that can be inserted into the reaction vessel. |

Application in Furan Chemistry Research:

While direct in-situ spectroscopic studies on this compound are not widely reported, the application of these techniques to other furan derivatives and reactive intermediates demonstrates their potential.

In-situ FTIR spectroscopy has been successfully used to monitor the synthesis of various organic compounds by tracking the appearance and disappearance of characteristic infrared absorption bands. For reactions involving this compound, one could monitor the stretching vibrations of the C-Cl bond (typically in the 600-800 cm⁻¹ region) to observe its conversion. The formation of new functional groups, such as ethers, esters, or amines, would also be readily detectable by their characteristic IR absorptions. This technique is particularly powerful for identifying transient intermediates that may not be observable by offline methods nih.govrsc.orgrsc.org.

In-situ NMR spectroscopy offers detailed structural information during the course of a reaction. By monitoring changes in chemical shifts and signal intensities in real-time, it is possible to identify and quantify all NMR-active species in the reaction mixture. For example, in a substitution reaction where the chloromethyl group of this compound is replaced, the characteristic proton and carbon signals of this group would decrease, while new signals corresponding to the product would emerge researchgate.netbeilstein-journals.orgcardiff.ac.uk. This would provide unambiguous evidence for the reaction's progress and the structure of the products being formed.

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It is particularly well-suited for monitoring reactions in aqueous media, as the Raman signal of water is weak. It can also be used to study changes in non-polar bonds and the furan ring itself. The symmetric stretching of the furan ring, for instance, gives a strong Raman signal that could be monitored for changes upon reaction researchgate.netirdg.orgacs.org.

The application of these in-situ methods to the study of this compound would provide invaluable data on reaction kinetics, help to elucidate complex reaction mechanisms, and enable the optimization of reaction conditions for the synthesis of novel furan-based compounds.

The vast majority of computational studies on related furan derivatives concentrate on more commercially or synthetically significant compounds, such as 5-Chloromethylfurfural (B124360) (CMF), which possesses an aldehyde group instead of a second chlorine atom on the furan ring. The structural difference between these compounds is significant, meaning the computational data for CMF cannot be substituted for this compound.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound due to the absence of specific research findings for this particular molecule in the public domain.

To provide an article that would be both thorough and scientifically accurate, computational studies would first need to be performed on this compound to generate the necessary data for analysis under the requested headings.

Computational and Theoretical Investigations of 5 Chloro 2 Chloromethylfuran

Conformational Analysis and Molecular Dynamics Simulations

No data is available in the scientific literature regarding the conformational analysis or molecular dynamics simulations of 5-Chloro-2-chloromethylfuran.

Prediction of Spectroscopic Signatures (beyond basic identification)

No data is available in the scientific literature regarding the advanced prediction of spectroscopic signatures for this compound.

Applications of 5 Chloro 2 Chloromethylfuran As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the chlorine atom in the chloromethyl group, being a good leaving group, allows for a variety of nucleophilic substitution reactions. This property makes CMF and its derivatives key starting materials for constructing intricate molecular architectures.

Novel Heterocyclic Scaffolds and Ring Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. Five-membered heterocycles such as furan (B31954), pyrrole, and thiophene (B33073) are particularly notable for their aromaticity and reactivity, which allows them to undergo electrophilic substitution reactions. The furan ring within 5-Chloro-2-chloromethylfuran derivatives serves as a scaffold for synthesizing more complex heterocyclic systems. For instance, the reaction of 2-(chloromethyl)furans with nucleophiles like aqueous potassium cyanide can lead to substitution at the 5-position of the furan ring, demonstrating a pathway to novel substituted furan derivatives. Furthermore, the synthesis of azo dyes has been explored by incorporating heterocyclic scaffolds, such as those derived from substituted 2-aminothiophenes and pyridone derivatives, indicating the potential for furan-based structures to be integrated into larger, functional dye molecules.

Bio-Derived Chemicals and Fuels (excluding dosage/administration)

A significant application of this compound derivatives lies in the production of next-generation biofuels and bio-derived chemicals. One of the most promising of these is 2,5-dimethylfuran (B142691) (DMF), which is considered a high-quality liquid biofuel. researchgate.net CMF can be efficiently reduced to DMF under mild conditions, offering a more accessible route than processes starting from 5-(hydroxymethyl)furfural (HMF). researchgate.netresearchgate.net

Another important class of biofuels derived from this platform is furoate esters. The precursor, 5-(chloromethyl)furfural (CMF), can be oxidized to 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC). rsc.orgrsc.org This acid chloride is a highly useful intermediate that readily reacts with alcohols to produce various furoate esters, which are being commercialized as novel motor fuel oxygenates. rsc.org For example, ethyl 5-methylfuroate, produced via hydrogenolysis of the C-Cl bond in ethyl 5-(chloromethyl)furoate, is one such ester with applications as a fuel oxygenate. rsc.org

Synthetic Dyes and Colorants

The chromophoric furan ring system makes this compound derivatives attractive precursors for synthetic dyes. Azo dyes, characterized by the –N=N– functional group, are a major class of synthetic colorants. nih.gov The synthesis typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich compound. nih.govunb.ca Derivatives of this compound can be functionalized to act as either the diazonium component or the coupling component. Research has demonstrated the development of biobased synthetic colorants from CMF-derived carbon nucleophiles, yielding colors ranging from yellow to red. escholarship.orgproquest.comescholarship.org This opens a pathway for creating renewable dyes, moving away from traditional petroleum-based sources. escholarship.org

Role in Materials Science and Polymer Chemistry

The bifunctional nature of this compound and its derivatives allows them to serve as monomers in polymerization reactions, leading to the creation of novel, sustainable polymers and functional materials.

Monomer for Renewable Polymers and Copolymers

This compound is a key precursor to monomers used in the production of high-performance, renewable polymers. A prominent example is its role in the synthesis of 2,5-furandicarboxylic acid (FDCA), a crucial building block for polyethylene (B3416737) furanoate (PEF). mdpi.comresearchgate.net PEF is a bio-based polyester (B1180765) positioned as a sustainable alternative to the petroleum-derived polyethylene terephthalate (B1205515) (PET), offering superior gas-barrier and mechanical properties. rsc.org The conversion of CMF to FDCA provides a vital route to this important bio-plastic. mdpi.com

Furthermore, CMF has been utilized to synthesize novel biomass-derived diols. These diols, created by reacting CMF with various dithiols, can then undergo polyaddition reactions with diisocyanates to produce new sulfur-containing polyurethanes. nih.gov These renewable polyurethanes exhibit a range of molecular weights and glass transition temperatures, demonstrating the versatility of CMF in creating diverse polymer structures. nih.gov

| Property | Value Range |

|---|---|

| Molecular Weight | 1.7 to 57.7 kDa |

| Glass Transition Temperature (Tg) | 22 to 120 °C |

| Degradation Temperature (Td5%) | Exceeding 170 °C |

Development of Functional Materials and Adhesives

The polymers derived from this compound possess properties that make them suitable for a variety of functional materials. Polyurethanes, for instance, are widely used in applications such as foams, coatings, and elastomers. acs.org The development of bio-based polyurethanes from CMF contributes to a more sustainable production of these essential materials. nih.gov

In the realm of adhesives, furan-based compounds are recognized as promising alternatives to petroleum-based formulations. d-nb.info Furan-based epoxy resins, for example, have shown remarkable adhesion strength. d-nb.info Furan-based poly(ester amide)s have also been synthesized and studied for their adhesive properties, which are attributed to the multiple hydrogen bonds formed by the polymer's functional groups. acs.org The ability to create furan-containing polymers from CMF provides a pathway to developing high-strength, bio-based adhesives for various industrial applications, including in the automotive and construction sectors. acs.org

Ligand and Catalyst Precursor Development

While direct applications of this compound as a ligand or catalyst precursor are not widely documented in dedicated studies, its structural features suggest significant potential in this field. The furan moiety itself can act as a coordinating agent to metal centers, and the chloromethyl group provides a reactive handle for the introduction of other donor groups, enabling the synthesis of multidentate ligands.

The furan oxygen can coordinate to a metal center, and the π-system of the ring can also participate in bonding. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups that can act as additional donor sites. This versatility allows for the design of ligands with tailored electronic and steric properties for specific catalytic applications.

Potential Ligand Synthesis Pathways:

Synthesis of Bidentate Ligands: Reaction of this compound with nucleophiles containing a second donor atom, such as 2-pyridylphosphine or 2-pyridylthiol, could yield bidentate P,O- or S,O-type ligands. These types of ligands are of interest in various catalytic transformations, including cross-coupling reactions and hydrogenation.

Synthesis of Pincer-Type Ligands: More complex, multidentate "pincer" ligands could be envisioned through a multi-step synthesis starting from this compound. For example, reaction with two equivalents of a nucleophilic phosphine-containing aromatic ring could lead to a PCP-type pincer ligand precursor.

The development of catalysts from these ligands would typically involve the reaction of the synthesized ligand with a suitable metal precursor, such as a palladium, ruthenium, or rhodium salt. The resulting metal complexes could then be evaluated for their catalytic activity in various organic transformations. The electronic properties of the furan ring, influenced by the chloro substituent, could modulate the catalytic activity of the metal center.

Table 1: Potential Ligand Structures Derivable from this compound

| Ligand Type | Potential Donor Atoms | Synthetic Approach | Potential Catalytic Applications |

| Bidentate | P, O | Nucleophilic substitution with a phosphinophenol | Cross-coupling, hydrogenation |

| Bidentate | N, O | Nucleophilic substitution with an aminophenol | Oxidation, polymerization |

| Tridentate (Pincer) | P, C, P | Multi-step synthesis involving phosphine-containing nucleophiles | Dehydrogenation, C-H activation |

Applications in Agrochemical Research (Synthetic Targets)

The furan scaffold is present in a number of biologically active molecules, including those with applications in agriculture. The versatility of this compound as a building block makes it an interesting starting point for the synthesis of novel agrochemicals, including insecticides, fungicides, and herbicides. Its precursor, 5-chloromethylfurfural (B124360) (CMF), has been demonstrated as a key intermediate in the synthesis of the insecticide prothrin. nih.gov

Insecticides:

A notable example of the application of a CMF-derived structure in agrochemical synthesis is the preparation of prothrin, a synthetic pyrethroid insecticide. nih.gov The synthesis showcases the utility of the furan core and the reactive side chain.

Synthetic Pathway to Prothrin from 5-Chloromethylfurfural (CMF):

The synthesis of prothrin from CMF involves a multi-step process that highlights the chemical transformations possible with this furanic platform. While this synthesis starts from CMF, the principles can be extended to derivatives of this compound for the creation of new insecticidal compounds. The key steps generally involve the reduction of the aldehyde group, followed by esterification with a chrysanthemic acid derivative.

Table 2: Example of an Insecticide Synthesized from a CMF-related Structure

| Agrochemical | Class | Starting Material Precursor | Key Synthetic Steps |

| Prothrin | Pyrethroid Insecticide | 5-Chloromethylfurfural (CMF) | Reduction, Esterification |

Fungicides and Herbicides:

Furan derivatives have also been investigated for their potential as fungicides and herbicides. nih.govgoogle.com The synthesis of novel furan-containing carboxamides has led to the discovery of potent succinate (B1194679) dehydrogenase inhibitors, a key target for fungicides. nih.gov Similarly, various furan derivatives have been explored for their herbicidal properties.

The structure of this compound provides a template for the synthesis of new derivatives to be screened for fungicidal and herbicidal activity. The two chlorine atoms offer differential reactivity, allowing for the selective introduction of various pharmacophores. For instance, the chloromethyl group can be converted to an amine or an alcohol, which can then be further functionalized to introduce amide, ester, or ether linkages, common in many agrochemicals. The chloro group on the furan ring can also be a site for further modification through cross-coupling reactions.

Hypothetical Synthetic Targets:

Fungicidal Carboxamides: Reaction of this compound with an appropriate amine-containing fragment could lead to novel carboxamide derivatives with potential fungicidal activity.

Herbicidal Sulfonylureas: The furan ring could be incorporated into the structure of sulfonylurea herbicides, a class of compounds known for their high efficacy and low application rates. nih.gov

The exploration of this compound in agrochemical research is still in its early stages, but the demonstrated success of its precursor, CMF, in the synthesis of prothrin, and the known biological activity of other furan derivatives, suggests that it is a promising platform for the discovery of new and effective crop protection agents.

Future Research Directions and Emerging Avenues for 5 Chloro 2 Chloromethylfuran

Integration with Artificial Intelligence and Machine Learning in Reaction Design

The paradigm of chemical synthesis is being reshaped by the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These powerful computational tools offer the potential to accelerate the discovery and optimization of synthetic routes for complex molecules like 5-Chloro-2-chloromethylfuran.

Future research in this area could focus on developing bespoke ML models trained specifically on the reactivity of furan (B31954) derivatives. These models could predict the feasibility of various nucleophilic and electrophilic substitutions on the furan ring and the chloromethyl group, considering the electronic and steric effects of different substituents. The ultimate goal is to create an automated system that can propose and virtually validate synthetic routes to novel this compound derivatives with desired properties, significantly reducing the time and resources required for their development. nih.gov

Table 1: Potential Applications of AI/ML in the Reaction Design of this compound

| Application Area | Description | Potential Impact |

| Reaction Prediction | Predicting the major products and potential byproducts of reactions involving this compound under various conditions. | Increased reaction efficiency and selectivity, reduced experimental effort. |

| Yield Optimization | Identifying the optimal set of reaction parameters (temperature, solvent, catalyst, etc.) to maximize the yield of a desired product. | Higher productivity and lower manufacturing costs. |

| Retrosynthesis Planning | Devising novel and efficient synthetic routes to complex target molecules starting from this compound. | Accelerated discovery of new chemical entities with potential applications in materials science and pharmaceuticals. |

| Catalyst Design | Designing novel catalysts with enhanced activity and selectivity for specific transformations of this compound. | Development of more sustainable and cost-effective chemical processes. |

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis are emerging as powerful and sustainable alternatives to traditional synthetic methods. These techniques utilize light or electrical energy, respectively, to drive chemical reactions, often under mild conditions and with high selectivity. The application of these green chemical methodologies to this compound holds significant promise for the development of novel and environmentally benign synthetic routes.

While the direct photocatalytic and electrocatalytic transformations of this compound are still nascent areas of research, studies on related furan compounds provide valuable insights. For instance, the electrocatalytic conversion of 5-hydroxymethylfurfural (B1680220) (HMF) and furfural (B47365) into a range of value-added chemicals has been extensively investigated. researchgate.netrsc.org These processes, which include oxidation, reduction, and C-C bond formation, demonstrate the potential for selectively modifying the functional groups of furanic compounds using electrochemical methods. rsc.org Similarly, the photocatalytic degradation of chlorinated dioxins and furans highlights the possibility of using light-driven processes to effect C-Cl bond cleavage, a key transformation for the derivatization of this compound. nih.govmdpi.comnih.gov

Future research should focus on exploring the photocatalytic and electrocatalytic reactivity of the C-Cl bonds in this compound. This could lead to novel methods for nucleophilic substitution, cross-coupling reactions, and the generation of radical intermediates for further transformations. Furthermore, the selective oxidation or reduction of the aldehyde group and the furan ring under photocatalytic or electrocatalytic conditions could provide access to a wide range of novel derivatives that are difficult to synthesize using conventional methods.

Sustainable and Circular Economy Perspectives in its Production and Utilization

The transition to a sustainable and circular chemical industry necessitates the development of processes that utilize renewable feedstocks and minimize waste. This compound, often referred to as 5-chloromethylfurfural (B124360) (CMF) in the context of biomass conversion, is a key platform molecule that can be produced from lignocellulosic biomass. mdpi.comsci-hub.sersc.org This renewable origin positions it as a sustainable alternative to petroleum-derived building blocks. rsc.org

The production of CMF from biomass offers several advantages over the synthesis of its hydroxylated counterpart, 5-hydroxymethylfurfural (HMF). The process can be carried out under milder conditions, and the resulting CMF is more hydrophobic, facilitating its separation and purification. mdpi.comrsc.org This inherent process efficiency contributes to its sustainability profile.

From a circular economy perspective, this compound serves as a versatile intermediate for the synthesis of a wide array of bio-based products, including biofuels, bioplastics, and specialty chemicals. mdpi.comsci-hub.seacs.org For example, it can be converted to 2,5-furandicarboxylic acid (FDCA), a monomer for the production of polyethylene (B3416737) furanoate (PEF), a bio-based alternative to PET. mdpi.com The development of efficient catalytic pathways for these transformations is crucial for establishing a circular furan-based chemical economy. frontiersin.org Future research should focus on optimizing the integrated biorefinery concept, where lignocellulosic biomass is efficiently converted into CMF and other valuable co-products, and subsequently transformed into a portfolio of sustainable products. sci-hub.se

Table 2: Sustainable and Circular Economy Aspects of this compound

| Aspect | Description | Significance |

| Renewable Feedstock | Produced from non-edible lignocellulosic biomass. | Reduces reliance on fossil fuels and contributes to a bio-based economy. |

| Efficient Production | Can be synthesized under milder conditions and with easier separation compared to HMF. | Lower energy consumption and improved process economics. |

| Platform Chemical | A versatile building block for a wide range of value-added chemicals and materials. | Enables the production of sustainable alternatives to petroleum-based products. |

| Circular Applications | Can be used to produce recyclable bioplastics like PEF. | Contributes to a closed-loop system, minimizing waste and environmental impact. |

Development of High-Throughput Screening Methodologies for Derivative Synthesis

The vast chemical space accessible from this compound presents a significant opportunity for the discovery of novel molecules with unique properties. However, the traditional one-at-a-time synthesis and testing of derivatives is a time-consuming and resource-intensive process. High-throughput screening (HTS) methodologies offer a powerful solution to this challenge by enabling the rapid synthesis and evaluation of large libraries of compounds.

The development of HTS assays for the synthesis of this compound derivatives would involve the miniaturization and automation of chemical reactions in microplate formats. This would allow for the parallel synthesis of hundreds or even thousands of compounds, each with a unique combination of reactants and catalysts. Subsequent screening of these libraries for desired properties, such as biological activity or material performance, can be performed using automated analytical techniques.

Diversity-oriented synthesis is a strategy that can be coupled with HTS to explore a wide range of chemical structures. researchgate.netnih.gov Starting from this compound, a series of reactions can be designed to introduce diverse functional groups and molecular scaffolds, leading to a library of structurally distinct molecules. researchgate.netnih.gov This approach has been successfully applied to the discovery of furan-based compounds with interesting biological activities. researchgate.netmdpi.com Future research in this area should focus on the development of robust and automated synthetic platforms for the diversity-oriented synthesis of this compound derivatives, coupled with the design of sensitive and reliable HTS assays for their evaluation.

Advanced Spectroscopic Probes for In-Situ Monitoring of Complex Systems

A deep understanding of reaction mechanisms and kinetics is essential for the optimization of chemical processes. Traditional analytical techniques often rely on the analysis of quenched reaction aliquots, which may not accurately reflect the true state of the reaction mixture. Advanced spectroscopic techniques that allow for in-situ and real-time monitoring of chemical reactions provide a wealth of information that can be used to unravel complex reaction networks and identify transient intermediates. spectroscopyonline.comfu-berlin.de

A variety of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Raman spectroscopy, and Mass Spectrometry (MS), can be adapted for in-situ reaction monitoring. fu-berlin.delongdom.orgsolubilityofthings.comyoutube.comthieme.de For reactions involving this compound, these techniques could be used to track the consumption of the starting material, the formation of products and byproducts, and the identification of key intermediates. This information is invaluable for optimizing reaction conditions, improving yields and selectivities, and ensuring process safety.

Future research should focus on the application of these advanced spectroscopic probes to the study of complex reactions involving this compound. For example, in-situ NMR spectroscopy could be used to elucidate the mechanism of a novel catalytic transformation, while in-situ IR or Raman spectroscopy could be employed to monitor the progress of a polymerization reaction in real-time. The integration of these techniques with automated reaction platforms and data analysis software will provide unprecedented insights into the chemistry of this compound and pave the way for the development of more efficient and sustainable chemical processes.

Q & A

Basic: What are the established synthesis routes for 5-Chloro-2-chloromethylfuran, and how are they validated?

Methodological Answer:

Synthesis typically involves halogenation or alkylation of furan derivatives. For example:

- Chloromethylation : Reacting furan derivatives with chloromethylating agents (e.g., ClCH₂OCH₃) under acidic conditions .

- Validation : Confirm product identity via ¹H/¹³C NMR (peaks at δ 4.5–5.5 ppm for chloromethyl groups) and GC-MS (molecular ion peak at m/z 148.5) . Cross-check with FT-IR (C-Cl stretch ~600–800 cm⁻¹) .